molecular formula C7H10F3N3 B7985772 N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B7985772
M. Wt: 193.17 g/mol
InChI Key: WEIHJHWCXFNUPL-UHFFFAOYSA-N
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Description

N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group, a trifluoromethyl group, and an amine group attached to the pyrazole ring. The trifluoromethyl group is known for imparting unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with isopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group or the amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used under mild to moderate conditions.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: Similar structure but with the amine group at a different position on the pyrazole ring.

    N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-carboxamide: Contains a carboxamide group instead of an amine group.

    N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-thiol: Contains a thiol group instead of an amine group.

Uniqueness

N-isopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the specific combination of functional groups attached to the pyrazole ring. The presence of the trifluoromethyl group imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications. Additionally, the specific positioning of the isopropyl and amine groups can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-propan-2-yl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-4(2)11-6-3-5(12-13-6)7(8,9)10/h3-4H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIHJHWCXFNUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NNC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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